

Pharmacological profile of JNJ-46778212 as an mGlu5 PAM

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Compound of Interest		
Compound Name:	JNJ-46778212	
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An In-depth Technical Guide to the Pharmacological Profile of **JNJ-46778212**, a Positive Allosteric Modulator of mGlu5

Introduction

JNJ-46778212 (also known as VU0409551) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [1][2][3] Developed through a collaboration between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), it was identified as a clinical candidate for the treatment of schizophrenia.[1][4] This document provides a detailed overview of its pharmacological properties, experimental methodologies, and the signaling pathways it modulates.

Pharmacological Profile

JNJ-46778212 enhances the receptor's response to the endogenous ligand, glutamate, without possessing intrinsic agonist activity on its own in key assays. Its mechanism of action is centered on binding to an allosteric site, specifically the same site as the well-characterized mGlu5 antagonist MPEP, thereby potentiating the effects of glutamate.

In Vitro Potency and Selectivity

The compound demonstrates robust potency in potentiating glutamate-induced calcium mobilization in cell lines expressing the human mGlu5 receptor. It is highly selective for mGlu5



over other mGlu receptor subtypes.

Table 1: In Vitro Pharmacological Data for JNJ-46778212

Parameter	Species	Value	Description
EC50	Human	260 nM	Potency for potentiating an EC20 concentration of glutamate.
EC50	Rat	235 nM	Potency for potentiating an EC20 concentration of glutamate.
% Glu Max	Human	84%	Efficacy relative to the maximal response induced by glutamate.
Glutamate CRC Shift	Human	~10-fold	Leftward shift of the glutamate concentration-response curve at 10 µM.
Binding Affinity (IC50)	Human	4.37 μΜ	Displacement of [3H]- mPEPy, confirming binding to the MPEP allosteric site.

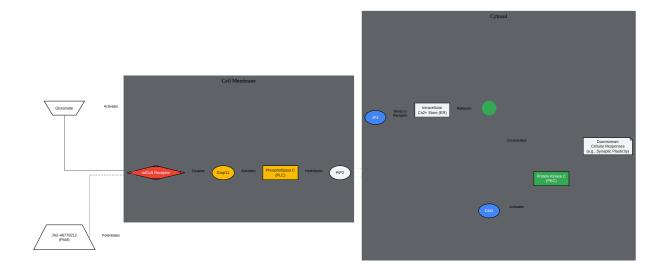
| Selectivity | Human | Highly Selective | No significant activity observed at mGlu1–4, 6–8 receptors at a concentration of 10 μ M. |

Signaling Pathways

Activation of the mGlu5 receptor, a G-protein coupled receptor (GPCR), primarily initiates a canonical signaling cascade through coupling with G α q/11 proteins. This leads to the activation



of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to mGlu5's role in synaptic plasticity. Beyond this primary pathway, mGlu5 activation can also lead to the phosphorylation of ERK1/2 and subsequent activation of transcription factors like Elk-1, influencing gene expression.



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Canonical mGlu5 receptor signaling pathway potentiated by **JNJ-46778212**.

Experimental ProtocolsIn Vitro: Calcium Mobilization Assay

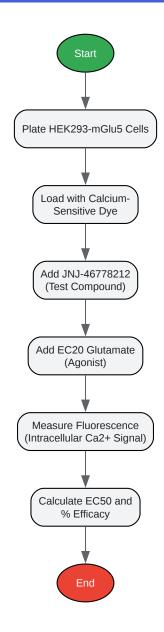
The primary method for characterizing the potency and efficacy of **JNJ-46778212** is the calcium mobilization assay. This assay quantifies the increase in intracellular calcium following



receptor activation.

- Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat mGlu5 receptor are typically used.
- Protocol Outline:
 - Cell Plating: Cells are seeded into multi-well plates and grown to an appropriate confluency.
 - Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
 - Compound Addition: JNJ-46778212, at varying concentrations, is added to the cells. In the absence of glutamate, a pure PAM like JNJ-46778212 should not elicit a calcium signal.
 - Glutamate Challenge: A sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu5 receptor.
 - Signal Detection: A fluorescence plate reader (e.g., FLIPR) measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
 - Data Analysis: The fluorescence signal is used to calculate EC50 (potency) and maximal response (efficacy) values.





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Workflow for the in vitro calcium mobilization assay.

In Vivo: Amphetamine-Induced Hyperlocomotion (AHL) Model

To assess antipsychotic-like efficacy, the amphetamine-induced hyperlocomotion (AHL) model in rats is frequently used. This model is based on the principle that psychostimulants like amphetamine induce dopamine release, leading to hyperactive behavior that can be attenuated by antipsychotic drugs. **JNJ-46778212** demonstrated a dose-dependent reversal of this hyperlocomotion, with a minimum effective dose of 3 mg/kg (p.o.).



Pharmacokinetics and In Vivo Efficacy

JNJ-46778212 possesses a favorable drug metabolism and pharmacokinetics (DMPK) profile, demonstrating good oral bioavailability across multiple species.

Table 2: Preclinical Pharmacokinetic and Efficacy Data for JNJ-46778212

Parameter	Species	Value	Notes
Oral Bioavailability (%F)	Rat	> 40%	Demonstrates good absorption after oral dosing.
Half-life (t1/2)	Rat	Moderate	Specific values not detailed, but described as having a good half-life.
CNS Penetration (Kp)	Rat	Good	Able to cross the blood-brain barrier effectively.
In Vivo Efficacy (AHL)	Rat	MED = 3 mg/kg, p.o.	Minimum effective dose in the amphetamine-induced hyperlocomotion model.

| Cognition Enhancement | Rat | 0.3 - 10 mg/kg | Dose range that enhanced acquisition of fear memory. |

Based on preclinical data and allometric scaling, human clearance was predicted to be between 1.5 to 3.6 mL/min/kg with a half-life of 10–24 hours, suggesting a viable dosing regimen for clinical studies.

Clinical Development and Status

On the basis of its strong preclinical profile, **JNJ-46778212** was advanced as a clinical candidate for schizophrenia. However, its development was paused following IND-enabling



toxicology studies. Chronic administration at a high dose (360 mg/kg) for 30 days resulted in Fluoro-Jade C staining in a small number of rats, raising concerns about potential neurotoxicity and human sensitivity.

Conclusion

JNJ-46778212 is a well-characterized mGlu5 PAM with a robust pharmacological profile. It exhibits high potency and selectivity in vitro, effectively potentiating the canonical Gq-PLC-Ca2+ signaling pathway. Its favorable pharmacokinetic properties and demonstrated efficacy in preclinical models of psychosis and cognition established it as a promising clinical candidate. While its development was halted due to safety concerns at high chronic doses, the extensive data on **JNJ-46778212** provide a valuable technical framework for the development of future mGlu5-targeting therapeutics.

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